N-Boc-ethylenediamine N-Boc-ethylenediamine
Brand Name: Vulcanchem
CAS No.: 57260-73-8
VCID: VC21540091
InChI: InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
SMILES: CC(C)(C)OC(=O)NCCN
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol

N-Boc-ethylenediamine

CAS No.: 57260-73-8

VCID: VC21540091

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-ethylenediamine - 57260-73-8

Description

N-Boc-ethylenediamine, chemically known as tert-butyl N-(2-aminoethyl)carbamate, is a versatile organic compound widely used in various fields of research, including pharmaceutical development, bioconjugation, polymer chemistry, and organic synthesis. Its molecular formula is C7H16N2O2, with a molecular weight of 160.22 g/mol . This compound is particularly valued for its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases .

Pharmaceutical Development

N-Boc-ethylenediamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases . Its versatility in organic synthesis facilitates the creation of complex molecules efficiently.

Bioconjugation

This compound is employed in bioconjugation processes, enabling researchers to link biomolecules with drugs or imaging agents. This enhances the efficacy of targeted therapies by ensuring precise delivery and action .

Polymer Chemistry

In polymer chemistry, N-Boc-ethylenediamine is used to create functionalized polymers. These polymers are essential for producing materials with specific properties, which are applied in coatings and adhesives .

Organic Synthesis

As a versatile building block, N-Boc-ethylenediamine facilitates the synthesis of complex molecules in organic chemistry. It is particularly useful in the synthesis of amines and other nitrogen-containing compounds .

Research Reagents

The compound is a valuable reagent in laboratory settings, contributing to the synthesis of thyronamine derivatives and other compounds like (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester . It is also used in oligonucleotide and peptide synthesis .

Synthesis Methods

The synthesis of N-Boc-ethylenediamine typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (BOC2O), although this method can result in low yields due to side reactions . A more efficient method involves reacting ethylenediamine with tert-butyl (p-nitrophenyl) carbonate, offering higher yields and fewer byproducts . This approach is beneficial for industrial production due to its economic and environmental advantages .

CAS No. 57260-73-8
Product Name N-Boc-ethylenediamine
Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
IUPAC Name tert-butyl N-(2-aminoethyl)carbamate
Standard InChI InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
Standard InChIKey AOCSUUGBCMTKJH-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
SMILES CC(C)(C)OC(=O)NCCN
Canonical SMILES CC(C)(C)OC(=O)NCCN
Synonyms BOC-TRP-OBZL;57229-67-1;CHEMBL429395;2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacidbenzylester;SCHEMBL16464197;CTK7G8929;CEMCPAAFDOVLDW-FQEVSTJZSA-N;Nalpha-Boc-tryptophanbenzylester;BOC-L-TRYPTOPHANBENZYLESTER;ZINC2556565;6456AH;BDBM50030139;KM0079;N-|A-Boc-L-Tryptophanbenzylester;AKOS025289392;AM82287;AK170118;L-Tryptophan,N-[(1,1-dimethylethoxy)carbonyl]-,phenylmethylester;(S)-2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacidbenzylester
PubChem Compound 187201
Last Modified Aug 15 2023

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